molecular formula C11H25ClN2O3S B6650594 N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride

N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride

Cat. No.: B6650594
M. Wt: 300.85 g/mol
InChI Key: FOYXJPYNZLIIPD-UHFFFAOYSA-N
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Description

N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an oxane ring, a sulfonamide group, and an amino-ethylbutyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3S.ClH/c1-3-11(12,4-2)9-13-17(14,15)10-6-5-7-16-8-10;/h10,13H,3-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYXJPYNZLIIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNS(=O)(=O)C1CCCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of the oxane derivative with sulfonyl chloride in the presence of a base.

    Attachment of the amino-ethylbutyl side chain: This can be done through nucleophilic substitution reactions using suitable amines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to sulfonic acids or other derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation products: Oxides of the amino group.

    Reduction products: Sulfonic acids or other reduced derivatives.

    Substitution products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. The amino-ethylbutyl side chain may enhance binding affinity and specificity. Pathways involved include enzyme inhibition and disruption of metabolic processes.

Comparison with Similar Compounds

  • N-(2-amino-2-methylpropyl)oxane-3-sulfonamide;hydrochloride
  • N-(2-amino-2-ethylpropyl)oxane-3-sulfonamide;hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the side chain attached to the oxane ring. Variations in the side chain can influence the compound’s reactivity and binding properties.
  • Unique Properties: N-(2-amino-2-ethylbutyl)oxane-3-sulfonamide;hydrochloride may exhibit unique binding affinities and specificities due to its distinct side chain, making it suitable for specific applications where other similar compounds may not be as effective.

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